molecular formula C21H18ClN5O3 B2492234 3-chloro-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1206995-56-3

3-chloro-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2492234
CAS RN: 1206995-56-3
M. Wt: 423.86
InChI Key: MBLQHIDVMORUHJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule likely involved in research exploring new pharmaceuticals, materials science, or chemical synthesis methodologies. Compounds with such specificity are often synthesized to study interactions at the molecular level, offering insights into binding affinities, reactivity, and potential applications in various fields, such as medicinal chemistry.

Synthesis Analysis

Compounds of similar complexity are typically synthesized through multistep organic synthesis routes involving strategic functional group transformations and coupling reactions. For instance, benzamide derivatives are synthesized in good yields and characterized spectroscopically, showcasing the intricate steps needed to introduce specific substituents into the molecule (Saeed et al., 2020).

Molecular Structure Analysis

Molecular structure determination of such compounds often employs X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These techniques elucidate the spatial arrangement of atoms, conformational preferences, and electronic structure, critical for understanding the molecule's reactivity and interactions (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of complex molecules, including various benzamide derivatives, hinges on functional group chemistry. Reactions such as condensation, cyclization, and nucleophilic substitution are common, enabling the creation of diverse chemical structures with potential biological activity or unique material properties (Khazaei et al., 2015).

Physical Properties Analysis

The physical properties of organic compounds like solubility, melting point, and crystal structure are closely tied to their molecular structure. Studies involving Hirshfeld surface analysis and thermal analysis provide insights into the solid-state behavior and stability of these compounds, important for formulation and material science applications (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are pivotal for understanding the compound's behavior in biological systems or chemical reactions. These properties are often explored through spectroscopic analysis and reactivity studies, providing a foundation for further applications and synthesis routes (El-Essawy et al., 2011).

properties

IUPAC Name

3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-12(2)15-11-19(28)25-21(23-15)27-18(10-16(26-27)17-7-4-8-30-17)24-20(29)13-5-3-6-14(22)9-13/h3-12H,1-2H3,(H,24,29)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLQHIDVMORUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

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